tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, tert-butyl N- [2- (4-amino-1H-pyrazol-1-yl)ethyl]carbamate has a molecular weight of 226.28 and is a solid at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
- A study by Prasad (2021) involved the synthesis of novel derivatives related to tert-butyl carbamate. The synthesized compounds were evaluated for their antibacterial activity, indicating the potential of tert-butyl carbamate derivatives in developing new antibacterial agents Prasad, K. (2021).
Role in Synthesis of Target Molecules
- In research by Zhang et al. (2022), tert-butyl carbamate derivatives played a crucial role as intermediates in the synthesis of mTOR targeted PROTAC molecules. This highlights its significance in the synthesis of complex pharmaceutical compounds Zhang, Q., et al. (2022).
Crystallographic Studies
- Kant et al. (2015) conducted synthetic and crystallographic studies on tert-butyl carbamate derivatives, demonstrating their utility in understanding molecular structures and interactions through X-ray diffraction Kant, R., et al. (2015).
Experimental and Computational Investigations
- A study by González et al. (2013) explored the reactivity of tert-butyl N-phenylcarbamate in cycloaddition reactions. This research provides insight into the chemical behavior of tert-butyl carbamate derivatives in organic synthesis González, P. B., et al. (2013).
Catalytic Applications
- Amenuvor et al. (2016) investigated novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, involving tert-butyl carbamate derivatives, as catalysts for hydrogenation reactions. This demonstrates the potential use of tert-butyl carbamate in catalysis Amenuvor, G., et al. (2016).
Mechanism of Action
The mechanism of action of similar compounds has been studied . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2.C2H2O4/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14;3-1(4)2(5)6/h6-7H,4-5,11H2,1-3H3,(H,12,15);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOTXRDCJXLTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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